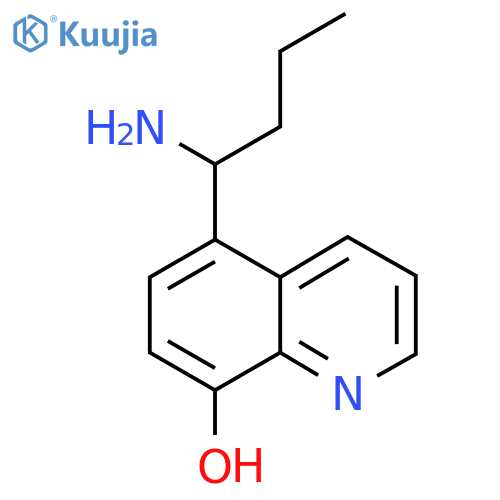

Cas no 1368026-39-4 (5-(1-aminobutyl)quinolin-8-ol)

5-(1-aminobutyl)quinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 5-(1-aminobutyl)quinolin-8-ol

- EN300-1277159

- 1368026-39-4

-

- インチ: 1S/C13H16N2O/c1-2-4-11(14)9-6-7-12(16)13-10(9)5-3-8-15-13/h3,5-8,11,16H,2,4,14H2,1H3

- InChIKey: CXYXWQQDBKSXIE-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C2=CC=CN=C21)C(CCC)N

計算された属性

- せいみつぶんしりょう: 216.126263138g/mol

- どういたいしつりょう: 216.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 59.1Ų

5-(1-aminobutyl)quinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1277159-0.05g |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 0.05g |

$851.0 | 2023-06-08 | ||

| Enamine | EN300-1277159-5000mg |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 5000mg |

$2940.0 | 2023-10-01 | ||

| Enamine | EN300-1277159-10.0g |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 10g |

$4360.0 | 2023-06-08 | ||

| Enamine | EN300-1277159-2.5g |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 2.5g |

$1988.0 | 2023-06-08 | ||

| Enamine | EN300-1277159-0.1g |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 0.1g |

$892.0 | 2023-06-08 | ||

| Enamine | EN300-1277159-1.0g |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 1g |

$1014.0 | 2023-06-08 | ||

| Enamine | EN300-1277159-500mg |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 500mg |

$974.0 | 2023-10-01 | ||

| Enamine | EN300-1277159-1000mg |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 1000mg |

$1014.0 | 2023-10-01 | ||

| Enamine | EN300-1277159-100mg |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 100mg |

$892.0 | 2023-10-01 | ||

| Enamine | EN300-1277159-10000mg |

5-(1-aminobutyl)quinolin-8-ol |

1368026-39-4 | 10000mg |

$4360.0 | 2023-10-01 |

5-(1-aminobutyl)quinolin-8-ol 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

5-(1-aminobutyl)quinolin-8-olに関する追加情報

5-(1-Aminobutyl)Quinolin-8-Ol: A Comprehensive Overview

5-(1-Aminobutyl)Quinolin-8-Ol (CAS No. 1368026-39-4) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The presence of the 1-aminobutyl group at the 5-position and the hydroxyl group at the 8-position introduces intriguing electronic and steric properties, making it a promising candidate for various applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-(1-Aminobutyl)Quinolin-8-Ol through a variety of methodologies. One notable approach involves the Povarov reaction, which allows for the construction of quinoline derivatives with high regioselectivity. This method has been optimized to achieve high yields and excellent purity, making it suitable for large-scale production. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

The pharmacological profile of 5-(1-Aminobutyl)Quinolin-8-Ol has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. Furthermore, this compound has shown promise in anticancer research, particularly in targeting pathways associated with cell proliferation and apoptosis. Emerging data suggest that 5-(1-Aminobutyl)Quinolin-8-Ol may selectively inhibit cancer cell growth while sparing normal cells, indicating a favorable therapeutic index.

In terms of bioavailability, 5-(1-Aminobutyl)Quinolin-8-Ol exhibits moderate solubility in aqueous media, which is critical for its absorption and distribution within biological systems. Researchers have explored various strategies to enhance its pharmacokinetic properties, including the incorporation of hydrophilic groups or the development of nanoparticle-based delivery systems. These innovations aim to improve its efficacy while reducing potential side effects.

The structural versatility of 5-(1-Aminobutyl)Quinolin-8-Ol also lends itself to applications in materials science. For instance, derivatives of this compound have been investigated as potential candidates for organic electronics, particularly in light-emitting diodes (OLEDs). The quinoline backbone provides excellent electron transport properties, while the 1-aminobutyl substituent enhances stability under operational conditions.

From an environmental perspective, the synthesis and application of 5-(1-Aminobutyl)Quinolin-8-Ol are being evaluated for their sustainability. Green chemistry principles are increasingly being integrated into its production processes, such as the use of renewable feedstocks and energy-efficient reaction conditions. These efforts align with global initiatives to minimize ecological footprints while advancing scientific innovation.

In conclusion, 5-(1-Aminobutyl)Quinolin-8-Ol represents a multifaceted compound with vast potential across multiple disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in future developments within pharmaceuticals, materials science, and beyond.

1368026-39-4 (5-(1-aminobutyl)quinolin-8-ol) 関連製品

- 2228952-10-9(5-(1-ethyl-1H-pyrazol-5-yl)-1,2-oxazole-4-carboxylic acid)

- 1803616-98-9(2-(Aminomethyl)-3-bromo-5-cyano-4-(trifluoromethoxy)pyridine)

- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)

- 1804683-09-7(Ethyl 4-(aminomethyl)-5-chloro-3-(difluoromethyl)pyridine-2-carboxylate)

- 1094379-54-0(2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetonitrile)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)

- 25688-18-0(1-(3-Nitrophenyl)-1H-pyrazole)

- 1931900-04-7(trans-3-Bromocyclobutanecarboxylic acid)

- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)

- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)